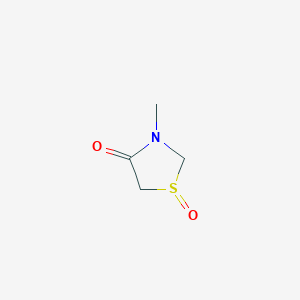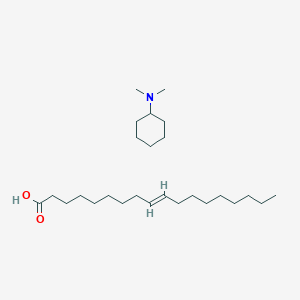
Cyclohexylamine, N,N-dimethyl-, oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldimethylammonium oleate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.68864 g/mol . It is also known by its CAS number 65122-23-8. This compound is formed by the combination of cyclohexyldimethylammonium and oleate ions. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Cyclohexyldimethylammonium oleate can be synthesized through the reaction of cyclohexyldimethylamine with oleic acid. The reaction typically involves the use of a solvent and may require heating to facilitate the formation of the product . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Cyclohexyldimethylammonium oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Cyclohexyldimethylammonium oleate can participate in substitution reactions where one part of the molecule is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Cyclohexyldimethylammonium oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: Cyclohexyldimethylammonium oleate is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexyldimethylammonium oleate involves its interaction with specific molecular targets. It can bind to certain proteins and enzymes, affecting their activity and function. The pathways involved in its action are still being studied, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Cyclohexyldimethylammonium oleate can be compared with other similar compounds such as:
- Cyclohexyldimethylammonium chloride
- Cyclohexyldimethylammonium bromide
- Cyclohexyldimethylammonium acetate These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. Cyclohexyldimethylammonium oleate is unique due to its oleate ion, which imparts specific characteristics and makes it suitable for particular uses .
Properties
CAS No. |
65122-23-8 |
|---|---|
Molecular Formula |
C26H51NO2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |
InChI Key |
XGBJXPXIFLEYFH-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


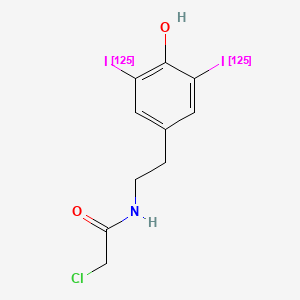

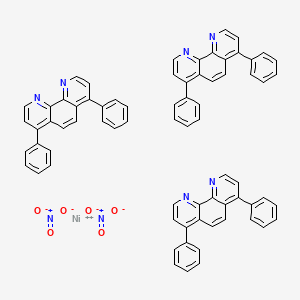
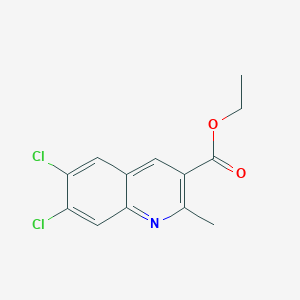

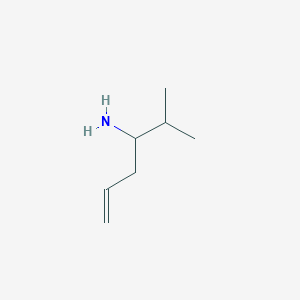
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
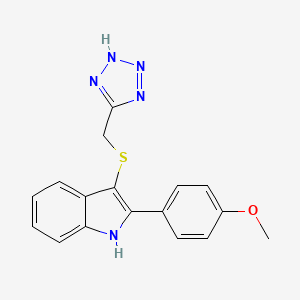
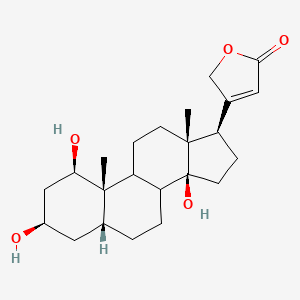
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)

